molecular formula C6H16ClNO2 B2937375 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride CAS No. 2253639-62-0

3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride

Cat. No.: B2937375
CAS No.: 2253639-62-0
M. Wt: 169.65
InChI Key: BMEJCWQHAHQQMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol typically involves the preparation of the primary, nonprotected enamine of a commercially available β-keto ester, such as methyl 4-methoxy-3-oxo-butanoate. This is followed by asymmetric catalytic enamine hydrogenation using a ruthenium-based catalyst (Ru-MeOBIPHEP). Alternatively, the process can be performed by asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar ruthenium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The use of protective groups and subsequent deprotection steps, as well as crystallization techniques, are employed to achieve high enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides (e.g., NaI) and bases (e.g., NaOH) are employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

3-amino-4-methoxy-3-methylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(7,3-4-8)5-9-2;/h8H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEJCWQHAHQQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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